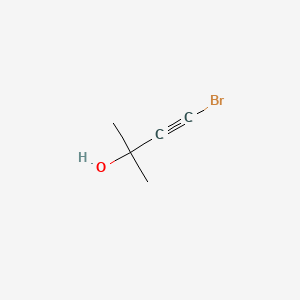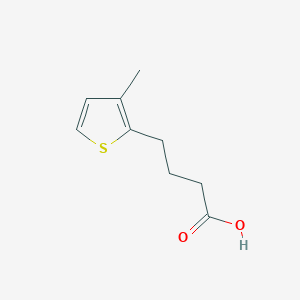
Propyl fluoroformate
Übersicht
Beschreibung
Propyl fluoroformate, also known as propyl carbonofluoridate, is a chemical compound with the molecular formula C4H7FO2. It is a liquid at room temperature and is primarily used in organic synthesis. This compound is part of the fluoroformate family, which includes various esters of fluoroformic acid.
Vorbereitungsmethoden
Propyl fluoroformate can be synthesized through several methods. One common method involves the reaction of propyl chloroformate with an alkali metal fluoride, such as potassium fluoride, in the presence of a catalyst like 18-crown-6. The reaction is typically carried out in a solvent like ethylene carbonate at a temperature where the solvent is liquid . The reaction conditions include constant stirring and gentle refluxing to increase the yield and decrease the reaction time .
Analyse Chemischer Reaktionen
Propyl fluoroformate undergoes various chemical reactions, including solvolysis, nucleophilic substitution, and addition-elimination reactions. In solvolysis reactions, this compound reacts with solvents like methanol, ethanol, and water, leading to the formation of hydrofluoric acid . Nucleophilic substitution reactions involve the replacement of the fluorine atom with other nucleophiles, resulting in the formation of different esters. Addition-elimination reactions are also common, where the compound reacts with nucleophiles to form intermediate products that subsequently eliminate a leaving group .
Wissenschaftliche Forschungsanwendungen
Propyl fluoroformate has several scientific research applications. It is widely used in the derivatization of short-chain fatty acids and branched-chain amino acids for gas chromatography-mass spectrometry (GC-MS) analysis. This derivatization process allows for the automation of the entire procedure, including the addition of reagents, extraction, and injection into the GC-MS. Additionally, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to introduce fluoroformate groups into molecules makes it a valuable reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of propyl fluoroformate involves its reactivity with nucleophiles. In solvolysis reactions, the compound undergoes nucleophilic attack by the solvent, leading to the formation of an intermediate that subsequently eliminates hydrofluoric acid . The reaction mechanism can be analyzed using the Grunwald-Winstein equation, which helps determine the sensitivity of the reaction to changes in solvent nucleophilicity and ionizing power . The addition-elimination pathway is often rate-determining in these reactions .
Vergleich Mit ähnlichen Verbindungen
Propyl fluoroformate is similar to other fluoroformates, such as methyl fluoroformate, ethyl fluoroformate, and butyl fluoroformate. These compounds share similar chemical properties and reactivity patterns. this compound is unique in its specific applications and reactivity due to the presence of the propyl group. This group influences the compound’s solubility, boiling point, and reactivity compared to its shorter or longer-chain counterparts . Similar compounds include:
- Methyl fluoroformate
- Ethyl fluoroformate
- Butyl fluoroformate
- Amyl fluoroformate
- Phenyl fluoroformate
Eigenschaften
IUPAC Name |
propyl carbonofluoridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZDOTCTYBXDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)






